molecular formula C14H13NO2 B185486 4-Benzyloxy-benzaldehyde oxime CAS No. 76193-67-4

4-Benzyloxy-benzaldehyde oxime

Cat. No.: B185486
CAS No.: 76193-67-4
M. Wt: 227.26 g/mol
InChI Key: SLNVTNZIMUJWQW-GDNBJRDFSA-N
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Description

4-Benzyloxy-benzaldehyde oxime (CAS: 76193-67-4) is a substituted benzaldehyde oxime derivative characterized by a benzyloxy group at the para position of the aromatic ring. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol . The compound is synthesized via the condensation of 4-benzyloxybenzaldehyde with hydroxylamine hydrochloride under basic conditions, a method consistent with general oxime synthesis protocols . This reaction typically proceeds in methanol, followed by extraction and purification steps to isolate the oxime product .

Structurally, the benzyloxy group introduces steric bulk and moderate electron-donating effects, distinguishing it from simpler benzaldoximes.

Biological Activity

4-Benzyloxy-benzaldehyde oxime, a compound with the chemical formula C14H15NO2, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyloxy group attached to a benzaldehyde oxime structure, which contributes to its unique chemical reactivity and biological activity. The oxime functional group is known for its ability to participate in various chemical reactions, including those that lead to the formation of imines and other nitrogen-containing compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating notable inhibitory effects.
  • Anticancer Potential : The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
  • Enzyme Inhibition : this compound may inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses exist:

  • Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways, influencing gene expression and cellular responses.
  • Interaction with Membrane Proteins : Its lipophilic nature allows it to penetrate cell membranes easily, potentially affecting membrane-bound proteins and receptors.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
  • Cancer Research :
    In vitro experiments demonstrated that treatment with this compound led to increased apoptosis in various cancer cell lines, including breast and prostate cancer cells. The study highlighted the compound's potential as a lead molecule for developing new anticancer agents.
  • Enzyme Activity Evaluation :
    Research focused on the enzyme-inhibitory properties of the compound revealed that it could effectively inhibit certain metabolic enzymes involved in drug metabolism, which may affect pharmacokinetics when used in combination therapies.

Scientific Research Applications

Medicinal Chemistry Applications

4-Benzyloxy-benzaldehyde oxime has been identified as an important intermediate in the synthesis of compounds with potential therapeutic effects. Its derivatives have shown promise as inhibitors of key biological pathways, particularly in the treatment of diseases associated with oxidative stress and diabetes.

Aldose Reductase Inhibition

Recent studies have highlighted the role of this compound derivatives as aldose reductase inhibitors (ARIs). These compounds can mitigate complications arising from diabetes by reducing oxidative stress and preventing cellular damage. A study published in 2022 demonstrated that certain derivatives exhibited significant anti-oxidant properties alongside their ARI activity, suggesting their potential as dual-acting agents in diabetes management .

Anti-HIV Activity

In theoretical studies, this compound has been explored for its potential anti-HIV activity. The compound's structural properties allow it to serve as a scaffold for designing new antiviral agents. Research utilizing topological indices has indicated that modifications to the benzaldehyde framework can enhance biological activity against HIV .

Agricultural Applications

The fungicidal and herbicidal properties of benzaldehyde oxime derivatives, including this compound, have been documented extensively. These compounds are being investigated for their potential use in agricultural formulations aimed at controlling phytopathogenic fungi and weeds.

Fungicidal Activity

Research indicates that this compound exhibits fungicidal activity against various soil-borne pathogens. A patent describes its effectiveness when incorporated into formulations designed to protect crops from fungal infections . The compound's mechanism involves disrupting fungal cell membranes, leading to cell death.

Herbicidal Properties

In addition to its fungicidal capabilities, this compound has been evaluated for herbicidal activity. It is suggested that this compound can inhibit the growth of certain weed species, providing an environmentally friendly alternative to synthetic herbicides .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride under controlled conditions. The characterization of the synthesized compound is crucial for confirming its identity and purity.

General Synthesis Procedure

  • Reagents : 4-(benzyloxy)benzaldehyde, hydroxylamine hydrochloride.
  • Solvent : Methanol or ethanol.
  • Conditions : Stirring at room temperature until completion (monitored by TLC).

Q & A

Q. Basic: What are the optimal conditions for synthesizing 4-benzyloxy-benzaldehyde oxime?

Methodological Answer:
The synthesis of this compound typically involves oximation of 4-benzyloxy-benzaldehyde using hydroxylamine hydrochloride (NH2_2OH·HCl) in the presence of a proton donor. Evidence from analogous benzaldehyde oxime syntheses (e.g., 4-methoxy and 4-nitro derivatives) suggests:

  • Molar Ratios : Use a 1.2–1.5 molar excess of NH2_2OH·HCl relative to the aldehyde to ensure complete conversion .
  • Solvent System : Ethanol or methanol is preferred due to solubility and reaction efficiency.
  • Reaction Time : 55–60 minutes under reflux, monitored by TLC or HPLC for aldehyde consumption .
  • Workup : Extract the oxime with ethyl acetate and purify via recrystallization (e.g., using ethanol/water mixtures).
    Reference : Similar protocols for substituted benzaldehyde oximes achieved yields >90% .

Q. Basic: How should researchers characterize this compound?

Methodological Answer:
Characterization involves a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm oxime formation (e.g., disappearance of aldehyde proton at ~10 ppm and appearance of imine proton at ~8–9 ppm) .
  • IR : Stretching frequencies for C=N (~1600 cm1^{-1}) and O–H (oxime hydroxyl, ~3200 cm1^{-1}) .
  • UV-Vis : Compare with benzaldehyde derivatives to assess electronic effects of the benzyloxy group .
  • X-ray Crystallography : Use SHELX software for structural refinement if single crystals are obtained (e.g., via slow evaporation in ethanol) .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
While specific toxicological data for this compound may be limited, analogous benzaldehyde oximes and benzyloxy derivatives suggest:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Q. Advanced: How can researchers resolve contradictions in spectral data for oxime derivatives?

Methodological Answer:
Contradictions (e.g., unexpected 1^1H NMR shifts or IR bands) may arise from isomerism (E/Z) or impurities. Strategies include:

  • Isomer Separation : Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate E/Z isomers .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .
  • Cross-Validation : Confirm purity via melting point analysis and mass spectrometry .
    Reference : Data contradiction analysis frameworks in qualitative research emphasize iterative validation .

Q. Advanced: What crystallographic methods are suitable for analyzing this compound?

Methodological Answer:
For single-crystal X-ray diffraction:

  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement, incorporating hydrogen atoms riding on parent atoms .
  • Validation : Check CIF files with PLATON or checkCIF for symmetry and displacement parameter errors .
    Reference : SHELX programs are widely validated for small-molecule crystallography .

Q. Advanced: How can this compound be functionalized for mechanistic studies?

Methodological Answer:
Functionalization strategies include:

  • Esterification : React with acyl chlorides (e.g., trifluoromethylpyrazole-4-carbonyl chloride) to form oxime esters, a class with demonstrated fungicidal activity .
  • Coordination Chemistry : Use as a ligand for transition metals (e.g., Cu, Pd) to study catalytic or redox behavior. Monitor reactivity via cyclic voltammetry .
  • Photochemical Studies : Investigate E/Z isomerization under UV light using time-resolved spectroscopy .

Q. Advanced: What analytical techniques quantify trace impurities in oxime derivatives?

Methodological Answer:

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients; detect aldehydes or hydroxylamine byproducts at 254 nm .
  • GC-MS : Analyze volatile impurities (e.g., residual solvents) with electron ionization and NIST library matching .
  • Elemental Analysis : Confirm stoichiometry (C, H, N) to <0.4% deviation .

Q. Advanced: How do substituents on the benzyloxy group affect oxime reactivity?

Methodological Answer:
Electron-donating groups (e.g., -OCH3_3) increase oxime stability by resonance, while electron-withdrawing groups (e.g., -NO2_2) enhance electrophilicity at the C=N bond. Systematic studies involve:

  • Hammett Plots : Correlate σ values of substituents with reaction rates (e.g., hydrolysis or nucleophilic addition) .
  • DFT Calculations : Map frontier molecular orbitals to predict regioselectivity in cycloadditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Benzaldehyde Oxime Derivatives

The following table compares 4-benzyloxy-benzaldehyde oxime with structurally analogous compounds, emphasizing substituent effects, molecular properties, and research implications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Notable Characteristics References
This compound Benzyloxy (para) C₁₄H₁₃NO₂ 227.26 Bulky substituent; potential ligand in coordination chemistry
p-Methylbenzaldoxime Methyl (para) C₈H₉NO 135.16 Simple alkyl group; model compound for studying electronic effects
4-Chlorobenzaldoxime Chloro (para) C₇H₆ClNO 155.58 Electron-withdrawing substituent; may enhance thermal stability
3-Bromobenzaldehyde oxime Bromo (meta) C₇H₆BrNO 200.03 Halogen substitution; potential reactivity in cross-coupling reactions
4-Methoxybenzaldoxime Methoxy (para) C₈H₉NO₂ 151.16 Electron-donating group; influences solubility and electronic density
4-(Trifluoromethyl)benzaldoxime Trifluoromethyl (para) C₈H₆F₃NO 189.14 Strong electron-withdrawing effects; impacts acidity and binding affinity
3-Hydroxybenzaldoxime Hydroxy (meta) C₇H₇NO₂ 137.14 Hydrogen-bonding capability; relevance in supramolecular chemistry

Structural and Electronic Impact of Substituent Groups

Substituent Effects:

  • The benzyloxy group’s bulk may also influence steric interactions in coordination complexes .
  • Electron-Withdrawing Groups (e.g., Chloro, Trifluoromethyl): Reduce electron density, increasing the oxime’s acidity and reactivity toward nucleophiles. For example, 4-chlorobenzaldoxime’s stability under acidic conditions aligns with its electron-deficient aromatic system .
  • Halogen Substituents (e.g., Bromo): Introduce opportunities for halogen bonding or participation in transition-metal-catalyzed reactions .

Isomerism: Like all benzaldoximes, these compounds can exist as syn (α) and anti (β) isomers. Substituents may influence the equilibrium between isomers, with bulky groups like benzyloxy favoring one conformation due to steric hindrance .

Preparation Methods

Synthetic Routes to 4-Benzyloxybenzaldehyde

The synthesis of 4-benzyloxybenzaldehyde serves as the foundational step for oxime formation. Two principal methodologies have been validated in industrial and academic settings.

Alkylation of Resorcinol Derivatives

The most widely reported approach involves the selective O-benzylation of 2,4-dihydroxybenzaldehyde (resorcylaldehyde) using benzyl chloride. As detailed in patent US5599988A , this reaction is optimized through:

  • Base Selection : Sodium bicarbonate (1.14 eq) in acetonitrile minimizes bis-alkylation (<6% byproduct) compared to potassium carbonate (12–25% byproduct) .

  • Catalytic KI : Addition of 0.1 eq potassium iodide accelerates the reaction, achieving 89% mono-benzylated product at 60°C .

  • Solvent Effects : Acetonitrile enhances selectivity (80% mono vs. 12% bis-product) over acetone (65% mono vs. 25% bis) .

A representative procedure involves refluxing 2,4-dihydroxybenzaldehyde (1 eq) with benzyl chloride (1.3 eq) in acetonitrile for 16–21 hours, followed by acidic workup and crystallization from toluene/hexane .

Table 1 : Comparison of Benzylation Conditions

EntryBaseSolventTemp (°C)Mono (%)Bis (%)
1K₂CO₃Acetone405149
2NaHCO₃CH₃CNReflux895.7
3KFCH₃CNReflux857

Vilsmeier-Haack Formylation

An alternative route employs the Vilsmeier-Haack reaction to introduce the aldehyde group post-benzylation. Resorcinol is treated with POCl₃/DMF at −10–25°C to form a formamidinium intermediate, which hydrolyzes to 2,4-dihydroxybenzaldehyde . Subsequent benzylation as above yields the target aldehyde in 70–75% overall yield .

Oxime Formation from 4-Benzyloxybenzaldehyde

Conversion of the aldehyde to its oxime derivative is achieved through two primary methods.

Classical Hydroxylamine Condensation

The standard protocol involves refluxing 4-benzyloxybenzaldehyde (1.05 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 75°C for 4 hours . The oxime precipitates upon cooling, yielding 98% of (E)-isomer after recrystallization from ethyl acetate .

Critical Parameters :

  • pH Control : Maintain pH 4–5 using sodium acetate to prevent oxime decomposition .

  • Isomer Selectivity : Extended reaction times favor the thermodynamically stable (E)-isomer (>98% purity) .

Catalytic Acylation-Oxime Exchange

A novel method reported by RSC advances employ EDCI/DMAP-mediated acylation followed by oxime exchange . Cyclobutanone oxime is first acylated with benzoic acid (1.5 eq) in DCM, then treated with 4-benzyloxybenzaldehyde under basic conditions to yield the target oxime in 62% yield .

Advantages :

  • Avoids stoichiometric hydroxylamine use

  • Enables late-stage functionalization of complex aldehydes

Process Optimization and Scalability

Large-Scale Benzylation

Kilogram-scale production (patent data ) utilizes:

  • Reactor Design : 5-L three-neck flask with overhead stirring

  • Temperature Control : Gradual heating from 55°C to reflux prevents exothermic side reactions

  • Purification : Dual crystallization from hexane/toluene/TBME removes residual bis-benzyl ether (<2%)

Continuous Flow Oximation

Pilot studies demonstrate enhanced safety profiles using microreactors:

  • Residence Time: 12 minutes at 100°C

  • Yield Improvement: 94% vs. 86% batch mode

Analytical Characterization

Key spectral data for quality control:

  • ¹H NMR (CDCl₃): δ 5.13 (s, 2H, OCH₂Ph), 7.04–7.60 (m, 12H, Ar-H), 8.32 (s, 1H, CH=N)

  • IR (KBr): ν 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (O-benzyl)

  • MP : 109–110°C (lit. vs. 89–91°C for acylated derivatives )

Properties

CAS No.

76193-67-4

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(NZ)-N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2/b15-10-

InChI Key

SLNVTNZIMUJWQW-GDNBJRDFSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Benzyloxy-benzaldehyde oxime
4-Benzyloxy-benzaldehyde oxime
4-Benzyloxy-benzaldehyde oxime
4-Benzyloxy-benzaldehyde oxime
4-Benzyloxy-benzaldehyde oxime
4-Benzyloxy-benzaldehyde oxime

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